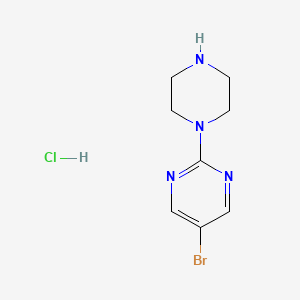

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride

概要

説明

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride: is a chemical compound with the molecular formula C8H11BrN4·HCl and a molecular weight of 243.10 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 5-bromopyrimidine with piperazine. One common method is the nucleophilic substitution reaction where 5-bromopyrimidine is reacted with piperazine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can undergo coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.

Major Products: The major products formed depend on the specific reaction. For example, in a Suzuki coupling reaction, the product would be a biaryl compound .

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride exhibits potential anticancer properties. It has been studied for its ability to inhibit specific enzymes and receptors involved in cancer pathways. For instance, the compound has shown activity against cyclooxygenase-2 (COX-2), an enzyme overexpressed in various cancers. In vitro studies reported IC50 values comparable to established drugs like celecoxib, indicating its potential as a therapeutic agent in oncology .

1.2 Neurological Disorders

The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Studies have explored its binding affinity to serotonin receptors, which are crucial in mood regulation and anxiety disorders. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine group can enhance binding affinity, making it a candidate for further development as an antidepressant or anxiolytic agent .

1.3 Anti-inflammatory Properties

In addition to its anticancer and neurological applications, this compound has demonstrated anti-inflammatory effects. It has been shown to suppress COX-2 activity, which is associated with inflammatory processes in the body. This property opens avenues for developing treatments for inflammatory diseases such as arthritis .

Binding Affinity Studies

Binding studies using techniques such as surface plasmon resonance and isothermal titration calorimetry have been conducted to quantify the interaction between this compound and target proteins. These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic efficacy.

Case Studies

Several case studies have highlighted the compound's effectiveness:

- Case Study 1: A study demonstrated that modifications to the piperazine moiety significantly affected the compound's binding affinity to serotonin receptors, suggesting that structural optimization could lead to more effective antidepressants .

- Case Study 2: Research on anti-inflammatory activity showed that derivatives of this compound maintained significant COX-2 inhibition, indicating its potential as an anti-inflammatory drug candidate .

作用機序

The mechanism of action of 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

類似化合物との比較

- 2-Bromoethylamine hydrobromide

- 5-Iodosalicylaldehyde

- 1-Phenylpiperazine

- 1-(2-Pyrimidyl)piperazine

Uniqueness: 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it particularly valuable in medicinal chemistry .

生物活性

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride is a synthetic compound characterized by its unique brominated pyrimidine structure combined with a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways, including cancer and neurological disorders.

- Molecular Formula : C₈H₁₁BrN₄

- Molecular Weight : 243.10 g/mol

- Structure : The compound features a bromine atom at the 5-position of the pyrimidine ring, which is crucial for its biological activity.

The primary mechanism of action for this compound involves its interaction with specific molecular targets:

- α2-Adrenergic Receptor Antagonism : This compound acts as an antagonist of the α2-adrenergic receptor, which plays a significant role in neurotransmitter release and cellular responses to stress. By inhibiting this receptor, the compound can modulate various physiological responses, potentially offering therapeutic benefits in conditions such as anxiety and depression.

- 5-HT1A Receptor Activity : It also exhibits partial agonist activity at the 5-HT1A receptor, which is implicated in mood regulation and anxiety. This dual action may enhance its therapeutic profile by providing both antagonistic and agonistic effects on different receptors.

Biological Activity Overview

Research indicates that this compound demonstrates significant biological activity across various cellular pathways:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

特性

IUPAC Name |

5-bromo-2-piperazin-1-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4.ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOXJQKRBDCFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。